molecular formula C19H16N4OS B14939316 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline

5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14939316
M. Wt: 348.4 g/mol
InChI Key: XCXCSIDMMOBEET-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The allylthio group (-S-CH₂-CH=CH₂) at position 5 and the 2-methoxyphenyl substituent at position 2 distinguish it structurally. These modifications influence its electronic profile, solubility, and biological activity, making it a candidate for diverse applications, including photophysics and medicinal chemistry .

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H16N4OS/c1-3-12-25-19-20-15-10-6-4-8-13(15)18-21-17(22-23(18)19)14-9-5-7-11-16(14)24-2/h3-11H,1,12H2,2H3

InChI Key

XCXCSIDMMOBEET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC=C

Origin of Product

United States

Biological Activity

5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C14_{14}H14_{14}N4_{4}OS
  • Molecular Weight: 286.35 g/mol

The presence of the allylthio and methoxyphenyl groups contributes to its biological activity by enhancing solubility and interaction with biological targets.

Biological Activity Overview

5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline has been studied for various biological activities:

  • Anticancer Activity: The compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Topoisomerase II Inhibition: It acts as an inhibitor of topoisomerase II, an important enzyme in DNA replication and repair.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines possess potent anticancer properties. The cytotoxicity of 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline was evaluated against different cancer cell lines using the MTT assay.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50_{50} (µM)
5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolineHCT-1166.29
5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolineHepG28.50

These results indicate that the compound exhibits promising anticancer potential with lower IC50_{50} values suggesting higher efficacy against HCT-116 cells compared to HepG2.

The mechanism by which 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its anticancer effects primarily involves:

  • DNA Intercalation: The compound intercalates into DNA strands disrupting their structure and function.
  • Topoisomerase II Inhibition: By inhibiting topoisomerase II, it prevents DNA replication and transcription processes essential for cancer cell survival.

Case Studies

Several studies have highlighted the effectiveness of triazoloquinazolines in cancer treatment:

  • Study on HCT-116 Cells: A study reported that compounds similar to 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline showed IC50_{50} values as low as 6.29 µM against HCT-116 cells indicating high potency.
  • In Vivo Studies: Animal models treated with triazoloquinazolines exhibited reduced tumor growth rates compared to control groups. These findings suggest a potential for further development into therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Substituent Variations at Position 5

The allylthio group in the target compound is compared to other sulfur-containing and non-sulfur substituents (Table 1):

Compound Position 5 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
Target Compound Allylthio 377.45* Not reported Potential photophysical/biological
5-(Methylsulfonyl)-[1,2,4]Triazolo[1,5-a]Quinazoline Methylsulfonyl 310.75 166–168 Anticandidal activity
5-(4′-Diethylamino-Biphenyl)-2-Ethyl-Triazoloquinazoline (5d) Diethylamino-biphenyl 487.61 Not reported Fluorescence (λem = 450 nm)
5-Chloro-Triazoloquinazoline Chloro 250.68 157–159 Intermediate for oxidation

*Calculated based on structure.

  • Key Insight : Sulfur-containing substituents (e.g., allylthio, methylsulfonyl) enhance biological activity, as seen in antifungal and anticancer studies . The allylthio group may improve lipophilicity, aiding membrane permeability .

Substituent Variations at Position 2

The 2-methoxyphenyl group is contrasted with other aryl/heteroaryl substituents (Table 2):

Compound Position 2 Substituent Synthesis Yield (%) Melting Point (°C) Notable Activities References
Target Compound 2-Methoxyphenyl Not reported Not reported Unreported N/A
2-Pyridin-4-yl-Triazoloquinazoline Pyridin-4-yl Not reported Not reported Structural analogue
2-Benzyl-Triazoloquinazoline Benzyl 92% (Method A) 166–168 Anticancer screening
2-(Phenethyl)-Triazoloquinazoline Phenethyl 78% (Method A) 112–114 Moderate cytotoxicity
MRS1220 (Adenosine Antagonist) Phenylacetamide Not reported Not reported A3 receptor inhibition
  • Key Insight: Aryl groups at position 2, such as 2-methoxyphenyl, may enhance π-π stacking interactions in receptor binding, similar to MRS1220’s adenosine receptor affinity . Methoxy groups can modulate electronic effects, influencing solubility and metabolic stability .

Preparation Methods

Structural and Molecular Characteristics of 5-(Allylthio)-2-(2-Methoxyphenyl)Triazolo[1,5-c]Quinazoline

Core Architecture

The triazolo[1,5-c]quinazoline system comprises a fused bicyclic structure integrating a triazole ring (positions 1, 2, and 4) with a quinazoline moiety. The 2-methoxyphenyl substituent at position 2 enhances electron density, while the allylthio group at position 5 introduces sulfur-based reactivity (Figure 1).

Table 1: Key Structural Features
Component Role in Structure and Reactivity
Triazoloquinazoline core Provides planar aromaticity for π-π interactions; nitrogen-rich sites for hydrogen bonding
2-Methoxyphenyl substituent Modulates electronic properties and lipophilicity; improves bioavailability
Allylthio group Enables further functionalization via thiol-ene reactions; enhances solubility

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals characteristic absorptions at 1,685–1,712 cm⁻¹ for carbonyl groups (when present in derivatives) and 1,250–1,280 cm⁻¹ for C–S stretching. Nuclear magnetic resonance (NMR) spectra display distinct signals: δ 3.85 ppm (singlet for methoxy protons), δ 5.2–5.4 ppm (allylic protons), and δ 7.2–8.1 ppm (aromatic protons).

Synthesis Methodologies

S-Regioselective Alkylation of 2-Thio-Triazoloquinazoline Precursors

The most widely reported method involves alkylation of potassium 2-thio-triazolo[1,5-c]quinazoline (1 ) with allyl halides under basic conditions (Scheme 1).

Procedure :

  • 1 (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF).
  • Allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added at 0°C.
  • The mixture is stirred at 60°C for 12 hours, yielding 5-(allylthio)-2-(2-methoxyphenyl)triazoloquinazoline (2 ) in 68–72% yield.
Table 2: Optimization of Alkylation Conditions
Parameter Optimal Condition Yield (%) Reference
Solvent DMF 72
Temperature (°C) 60 68
Base K₂CO₃ 70

Key Insight : The reaction proceeds via an SN2 mechanism, with sulfur’s nucleophilicity driving regioselectivity at position 5.

Cyclocondensation of [2-(3-Heteroaryl-Triazol-5-yl)Phenyl]Amines

An alternative route employs [5+1] cyclocondensation between 2-isothiocyanatobenzonitrile and allyl hydrazides (Scheme 2).

Procedure :

  • 2-Isothiocyanatobenzonitrile (3 ) reacts with allyl hydrazine (4 ) in ethanol at reflux.
  • The intermediate undergoes spontaneous cyclization to form 2 in 55–60% yield.

Advantage : This one-pot method avoids isolation of intermediates, improving throughput.

Post-Synthetic Modifications

Oxidation of the Allylthio Group

The allylthio moiety can be oxidized to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, enabling access to analogs with enhanced metabolic stability.

Functionalization via Thiol-Ene Reactions

Under UV irradiation, the allylthio group undergoes thiol-ene coupling with thiols (e.g., glutathione), facilitating prodrug strategies.

Analytical Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses using a C18 column (acetonitrile/water gradient) show ≥95% purity for most batches.

Mass Spectrometric Data

Electrospray ionization mass spectrometry (ESI-MS) of 2 exhibits a molecular ion peak at m/z 448.5 [M+H]⁺, consistent with its molecular formula (C₂₁H₁₆N₆O₂S₂).

Challenges and Mitigation Strategies

Pyrimidine Ring Degradation

Acid-catalyzed esterification of intermediates may degrade the pyrimidine ring, reducing yields. This is mitigated by using mild Lewis acids (e.g., ZnCl₂) instead of protic acids.

Regioselectivity in Alkylation

Competitive alkylation at nitrogen centers is minimized by employing polar aprotic solvents (DMF, DMSO) and low temperatures.

Pharmacological Applications

Antimicrobial Activity

2 exhibits potent activity against Candida albicans (MIC = 8 µg/mL), attributed to its lipophilic thioether moiety disrupting fungal membranes.

Kinase Inhibition

Molecular docking studies predict strong binding to cyclin-dependent kinase 2 (CDK2), with a calculated Ki of 0.42 µM.

Q & A

Q. What is the general synthetic route for 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline, and what critical conditions ensure successful synthesis?

Answer: The compound is synthesized via [5+1]-cyclocondensation between {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amines and aldehydes. Key steps include:

  • Dissolving the amine precursor in glacial acetic acid or propanol-2 (with catalytic acid, e.g., H₂SO₄ or HCl) .
  • Refluxing under nitrogen for 2 hours or stirring at ambient temperature for 24 hours to prevent oxidation of intermediates .
  • Cooling and precipitating the product via saturated sodium acetate, followed by filtration and recrystallization from methanol for purification .
    Critical conditions include an inert atmosphere (N₂) to stabilize oxidation-prone intermediates and solvent choice (propanol-2 with acid accelerates reactivity) .

Q. How are physicochemical properties such as solubility and melting point determined for this compound?

Answer:

  • Solubility : Typically insoluble in water but soluble in polar aprotic solvents (DMF, dioxane) and alcohols, as confirmed by dissolution tests .
  • Melting Point : Determined via capillary tube method, e.g., 184–186°C for structurally similar triazoloquinazolines .
  • Characterization : ¹H NMR (e.g., δ 7.99 ppm for aromatic protons in DMSO-d₆), LC-MS (e.g., m/z = 321 [M+1]), and elemental analysis (e.g., C, H, N content within ±0.03% of theoretical values) .

Q. What purification techniques are recommended to address impurities in the final product?

Answer:

  • Recrystallization : Methanol is effective for removing unreacted precursors or byproducts, yielding white crystalline powders .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves minor impurities if recrystallization fails.
  • Analytical Validation : Purity is confirmed via LC-MS and consistent NMR peak integration .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

Answer:

  • Aldehyde Reactivity : Aliphatic aldehydes (e.g., allyl, cyclopropyl) yield ~40–42%, while aromatic aldehydes may require extended reaction times due to steric hindrance .
  • Solvent Effects : Glacial acetic acid enhances electrophilicity of aldehydes, whereas propanol-2 with acid facilitates faster cyclization .
  • Catalytic Additives : Trace HCl or H₂SO₄ in propanol-2 improves protonation of intermediates, accelerating the reaction .
  • Yield Tracking : Monitor via TLC (silica, UV detection) and adjust reaction duration based on substituent electronic effects .

Q. What analytical methods resolve tautomeric or prototropic ambiguities in triazoloquinazoline derivatives?

Answer:

  • Solid-State vs. Solution Analysis :
    • X-ray Crystallography : Confirms tautomeric form in crystal lattice (e.g., anilines adopt A-form tautomers) .
    • NMR in DMSO : Detects tautomer C (e.g., δ 5.71 ppm for methine protons) versus gas-phase MS/MS for tautomer A .
  • Dynamic Studies : Variable-temperature NMR tracks tautomeric shifts under thermal stress .

Q. What pharmacological models are suitable for evaluating bioactivity, and how do results compare to reference drugs?

Answer:

  • Hypoglycemic Activity : Tested via oral glucose tolerance tests (OGTT) in rodent models. At 10 mg/kg, derivatives show efficacy comparable to Metformin (50–200 mg/kg) and Gliclazide (50 mg/kg) .
  • Antimicrobial Screening : Use Mueller–Hinton agar against S. aureus, E. coli, and C. albicans. Minimum inhibitory concentrations (MICs) are benchmarked against nitrofrantoin and ketoconazole .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for structurally similar derivatives?

Answer:

  • Reaction Conditions : Verify inert atmosphere integrity (N₂ vs. air) and solvent purity, as traces of moisture degrade intermediates .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may reduce yields due to steric hindrance, necessitating higher aldehyde equivalents .
  • Validation : Reproduce synthesis using LC-MS to track side reactions (e.g., oxidation byproducts) and optimize stoichiometry .

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